7-Acetoxy-2-methyl-1-heptene
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Description
7-Acetoxy-2-methyl-1-heptene, also known as 6-methyl-6-heptenyl acetate, is a chemical compound with the molecular formula C10H18O2 . It has a molecular weight of 170.25 . The compound is a colorless oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3
. The InChI key is CJCIHOJAOWIHRV-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a colorless oil . It has a molecular weight of 170.25 . The InChI code for this compound is1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3
and the InChI key is CJCIHOJAOWIHRV-UHFFFAOYSA-N
.
Scientific Research Applications
Catalytic Applications
- 7-Acetoxy-2-methyl-1-heptene has been studied in the context of catalytic intramolecular reactions. For example, cyclizations involving allylpalladium insertions demonstrate the potential of this compound in stereoselective synthesis, offering new ways to access trisubstituted alkenes (Oppolzer, Swenson, & Gaudin, 1988).
Synthetic Chemistry
- The compound plays a role in the synthesis of various chemicals. For instance, its use as an intermediate in the synthesis of jasmone, methyl jasmonate, and γ-jasmolactone, highlights its importance in the creation of fragrance components (Ballini, Petrini, & Marotta, 1989).
Pharmacological Research
- In pharmacology, derivatives of this compound, such as geranyloxycoumarins, have been investigated for their anti-inflammatory properties. This research underscores the potential therapeutic applications of compounds derived from this compound (Curini et al., 2004).
Bioactivity and Cytotoxicity Studies
- The compound's derivatives have been evaluated for their bioactivity. For instance, oxidized heptenes isolated from flowers showed moderate cytotoxicity against human tumor cell lines, indicating the potential of these compounds in cancer research (Chaichantipyuth et al., 2001).
Metabolism and Biochemical Studies
- Metabolic studies involving isometheptene have identified this compound derivatives as major metabolites, offering insights into the metabolic pathways and potential biochemical roles of these compounds (Taylor & Coutts, 1977).
Properties
IUPAC Name |
6-methylhept-6-enyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCIHOJAOWIHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641241 |
Source
|
Record name | 6-Methylhept-6-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-25-4 |
Source
|
Record name | 6-Methylhept-6-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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